Ethyl 5-amino-1H-pyrazole-4-carboxylate is a small organic molecule with the chemical formula C6H9N3O2. It has been synthesized and characterized by various research groups, and the methods for its preparation are described in scientific literature. These studies typically involve multi-step reactions starting from readily available precursors.
Ethyl 5-amino-1H-pyrazole-4-carboxylate serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
It is an identified impurity in the drug allopurinol, used to treat gout []. Understanding the presence and potential effects of impurities is crucial for ensuring drug safety and efficacy.
The pyrazole ring, a core structure in ethyl 5-amino-1H-pyrazole-4-carboxylate, is present in various bioactive molecules. Researchers have explored its potential as a scaffold for developing new drugs targeting diverse therapeutic areas, including cancer, epilepsy, and infectious diseases [, ].
Beyond medicinal chemistry, ethyl 5-amino-1H-pyrazole-4-carboxylate might find applications in other scientific fields:
Research suggests its potential use in the development of new materials with specific properties, such as photoluminescence.
The molecule has been used in crystallographic studies to understand the packing arrangements of molecules in crystals.
Ethyl 5-amino-1H-pyrazole-4-carboxylate is a heterocyclic organic compound characterized by a pyrazole ring with an amino group and a carboxylate ester substituent. Its chemical formula is and it has a molecular weight of approximately 170.18 g/mol. The structure features a five-membered ring containing two nitrogen atoms, which contributes to its unique chemical properties and biological activities.
This compound has shown significant biological activities, particularly in the realm of medicinal chemistry. Notably, it exhibits:
Several synthesis methods have been developed for ethyl 5-amino-1H-pyrazole-4-carboxylate:
Ethyl 5-amino-1H-pyrazole-4-carboxylate finds applications in various fields:
Research has focused on the interactions of ethyl 5-amino-1H-pyrazole-4-carboxylate with biological targets:
Ethyl 5-amino-1H-pyrazole-4-carboxylate shares structural similarities with several other compounds within the pyrazole family. Here are some notable comparisons:
The uniqueness of ethyl 5-amino-1H-pyrazole-4-carboxylate lies in its combination of an amino group and carboxylate ester, which provides diverse reactivity and biological activity not present in simpler pyrazoles.
Irritant;Environmental Hazard